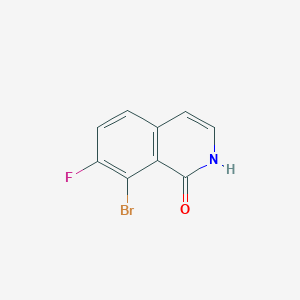

8-Bromo-7-fluoroisoquinolin-1-ol

Description

Significance of Isoquinoline (B145761) Core in Synthetic Organic Chemistry

The isoquinoline core, a bicyclic aromatic system comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in synthetic organic chemistry. smolecule.com This structural motif is prevalent in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. organic-chemistry.org The inherent aromaticity and the presence of a nitrogen atom make the isoquinoline ring system a versatile template for the construction of complex molecular architectures. Its derivatives are integral to the development of pharmaceuticals and functional materials. smolecule.com

Strategic Role of Halogenation (Bromine and Fluorine) in Isoquinoline Derivatives for Research

The strategic placement of halogen atoms, such as bromine and fluorine, on the isoquinoline framework is a powerful tool for modulating a molecule's properties. Halogenation, the process of introducing one or more halogen atoms into a compound, can influence its reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. khanacademy.org

The presence of a bromine atom can introduce steric bulk and provide a reactive handle for further functionalization through cross-coupling reactions. Current time information in Pasuruan, ID. Fluorine, with its high electronegativity, can significantly alter the electronic distribution within the molecule, often leading to enhanced metabolic stability and bioavailability in medicinal chemistry contexts. Current time information in Pasuruan, ID. The dual halogenation in compounds like 8-Bromo-7-fluoroisoquinolin-1-ol presents a unique combination of these effects, making it a subject of interest for synthetic and medicinal chemists.

Overview of Research Trajectories for this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its analogues offer valuable insights. The general class of halogenated isoquinolines has been explored for a variety of applications. For instance, fluorinated isoquinolines are investigated for their potential as antibacterial, antiviral, and anticancer agents. Current time information in Pasuruan, ID. The Pomeranz-Fritsch reaction is a classical and versatile method for the synthesis of the isoquinoline core, which can then be subjected to halogenation. thermofisher.comwikipedia.orgquimicaorganica.orgorganicreactions.orgchem-station.com Research into related bromo- and fluoro-substituted quinolines and isoquinolines indicates their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and materials for organic electronics. nih.govossila.com

The study of related compounds suggests that the research trajectory for this compound would likely involve its synthesis and subsequent evaluation as a building block in the creation of more complex molecules with potential biological activity. The strategic positioning of the bromo and fluoro substituents could be exploited for selective chemical modifications.

Scope and Focus of Current Academic Inquiry on this compound

The current academic inquiry into this compound appears to be in a nascent stage. Its availability from commercial suppliers under the CAS Number 2411635-24-8 indicates its synthesis has been achieved. However, detailed peer-reviewed studies focusing on its synthesis, characterization, and applications are not readily found. Therefore, the present focus remains on its potential, inferred from the well-established chemistry of the isoquinolin-1-ol scaffold and the known effects of bromine and fluorine substitution. Future research will likely involve the development and optimization of its synthesis and the exploration of its utility in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

8-bromo-7-fluoro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrFNO/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-4H,(H,12,13) |

InChI Key |

WKFDLDKLEQWIEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CNC2=O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 7 Fluoroisoquinolin 1 Ol

Precursor Chemistry and Starting Material Derivatization

The successful synthesis of 8-Bromo-7-fluoroisoquinolin-1-ol is critically dependent on the availability of appropriately substituted precursors. The primary building blocks for the construction of the isoquinoline (B145761) core are typically a substituted benzene (B151609) derivative that will form the carbocyclic ring and a two-carbon unit that will provide the atoms for the heterocyclic portion.

Preparation of Halogenated Benzaldehyde (B42025) and Aminoisoquinoline Precursors

A key starting material for the synthesis of this compound is a suitably substituted benzaldehyde. Specifically, 2-bromo-3-fluorobenzaldehyde serves as a logical precursor, containing the requisite bromine and fluorine atoms at the correct positions relative to the point of cyclization. The synthesis of this aldehyde can be achieved through various methods, a common one being the oxidation of the corresponding benzyl (B1604629) alcohol, (3-bromo-2-fluorophenyl)methanol. This oxidation is often carried out using manganese dioxide (MnO2) in a solvent like dichloromethane.

Following the preparation of the aldehyde, a common strategy involves its conversion to a phenethylamine (B48288) or a phenylacetic acid derivative, which are the immediate precursors for classical isoquinoline syntheses. For instance, the benzaldehyde can be converted to 2-(2-bromo-3-fluorophenyl)acetonitrile . This transformation can be achieved through a variety of standard organic reactions, such as the conversion of the aldehyde to a benzyl halide followed by nucleophilic substitution with a cyanide salt.

Routes to Fluorinated and Brominated Intermediates

The synthesis of the key intermediate, 2-(2-bromo-3-fluorophenyl)ethanamine , can be accomplished by the reduction of the corresponding nitrile, 2-(2-bromo-3-fluorophenyl)acetonitrile. This reduction is typically performed using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Alternatively, a route proceeding through 2-(2-bromo-3-fluorophenyl)acetic acid is also viable. This carboxylic acid can be synthesized from the corresponding benzyl cyanide via hydrolysis. The acid then provides a handle for the introduction of the nitrogen atom necessary for the isoquinoline ring formation.

Direct Synthesis Approaches to this compound

With the key precursors in hand, several methodologies can be employed to construct the isoquinoline-1-ol ring system. These can be broadly categorized into multi-step condensation and cyclization reactions and modern catalytic approaches.

Multi-Step Condensation and Cyclization Reactions

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, represent robust, multi-step approaches to the isoquinoline core.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.orgnrochemistry.com To apply this to the synthesis of this compound, the precursor N-formyl-2-(2-bromo-3-fluorophenyl)ethanamine would be required. This amide can be prepared by the formylation of 2-(2-bromo-3-fluorophenyl)ethanamine. The subsequent cyclization under Bischler-Napieralski conditions would yield the corresponding 8-bromo-7-fluoro-3,4-dihydroisoquinoline. To obtain the final isoquinoline, an oxidation step would be necessary. The formation of the 1-ol (lactam) tautomer is often in equilibrium with the 1-hydroxyisoquinoline (B23206) form.

The Pomeranz-Fritsch reaction , on the other hand, typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetal. While a powerful tool for generating the isoquinoline skeleton, this method does not directly yield the 1-ol functionality and would require subsequent modifications.

A more direct route to the isoquinolin-1-ol structure involves the cyclization of a substituted 2-phenylacetic acid derivative . For instance, the reaction of 2-(2-bromo-3-fluorophenyl)acetic acid with a source of nitrogen, such as formamide (B127407) or other amides, under dehydrating conditions could potentially lead to the direct formation of the this compound lactam ring.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-bromo-3-fluorobenzaldehyde | C7H4BrFO | Primary starting material |

| 2-(2-bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | Intermediate for phenethylamine synthesis |

| 2-(2-bromo-3-fluorophenyl)ethanamine | C8H8BrFN | Key precursor for Bischler-Napieralski reaction |

| 2-(2-bromo-3-fluorophenyl)acetic acid | C8H6BrFO2 | Key precursor for direct cyclization to isoquinolin-1-ol |

Catalytic Approaches to Isoquinoline Formation

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of heterocyclic scaffolds, offering milder reaction conditions and often higher efficiency and selectivity.

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent strategy for the synthesis of isoquinolines and their derivatives. These reactions often proceed through a cascade mechanism, enabling the rapid assembly of complex molecular architectures from simple starting materials. While much of the research has focused on the synthesis of isoquinolines and isoquinolin-3-ols, the principles can be extended to the synthesis of isoquinolin-1-ols.

For example, a Rh(III)-catalyzed reaction could potentially be designed to couple a substituted aromatic compound with a suitable internal alkyne, followed by an intramolecular cyclization that incorporates a nitrogen source to form the isoquinoline ring. The specific directing group on the aromatic precursor and the nature of the coupling partners would be crucial in directing the regioselectivity of the C-H activation and the subsequent annulation to yield the desired 8-bromo-7-fluoro substitution pattern. Further research in this area could lead to a more direct and atom-economical synthesis of this compound.

Cp*Co(III)-Catalyzed C–H Activation/Annulation for Isoquinolones

The construction of the isoquinolone core is a foundational step in the synthesis of complex derivatives. High-valent cyclopentadienyl (B1206354) cobalt (Cp*Co(III)) catalysis has emerged as a powerful tool for C-H activation and annulation reactions, providing an efficient route to isoquinolones. acs.org This method offers a sustainable alternative to more expensive noble metal catalysts like rhodium and iridium. thieme-connect.deresearchgate.net

The general mechanism involves the coordination of a directing group on an aromatic substrate to the Cp*Co(III) center. This is followed by a concerted metalation-deprotonation step, leading to the formation of a cobaltacyclic intermediate. Subsequent coordination and migratory insertion of a coupling partner, such as an alkyne or alkene, expands the ring system. acs.org Reductive elimination then releases the product and regenerates the active cobalt catalyst.

For the synthesis of an isoquinolone precursor to this compound, a suitably substituted benzamide (B126) could be coupled with an alkyne. The reaction is typically carried out in the presence of a cobalt catalyst, such as [CpCo(III)(CO)I2], and an oxidant. The unique reactivity of CpCo(III) complexes, when compared to their Rh(III) counterparts, can lead to improved regioselectivity and functional group tolerance. acs.orgresearchgate.net The use of earth-abundant cobalt makes this a cost-effective and environmentally benign approach. researchgate.net

Table 1: Representative Cp*Co(III)-Catalyzed Isoquinolone Synthesis

| Substrates | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Benzamide, Diphenylacetylene | [CpCo(III)(CO)I2], AgSbF6 | 1,2-DCE, 100 °C | High | acs.org |

| N-methoxybenzamide, Alkyne | Cp*Co(III)(MeCN)32 | DCE, 80 °C | Good to Excellent | thieme-connect.de |

Post-Synthetic Halogenation Strategies on Isoquinolin-1-ol Scaffolds

Once the core isoquinolin-1-ol structure is established, subsequent halogenation steps are required to introduce the bromo and fluoro substituents at the desired positions.

Regioselective Bromination of Isoquinolin-1-ol Derivatives

Regioselective bromination of quinoline (B57606) and isoquinoline systems is highly dependent on the electronic nature of the substrate and the reaction conditions. For isoquinolin-1-ol, which exists in tautomeric equilibrium with isoquinolin-1(2H)-one, the directing effects of both the hydroxyl/carbonyl group and the pyridine (B92270) nitrogen must be considered.

Electrophilic bromination of 8-substituted quinolines often occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) or bromine can lead to a mixture of mono- and di-brominated products. acgpubs.orgchemicalbook.com Achieving selectivity for the C8 position on an isoquinolin-1-ol scaffold that is unsubstituted at that position would require careful control of reagents and conditions, potentially using a directing group strategy or exploiting subtle differences in steric and electronic factors. In the case of isoquinoline itself, direct bromination can be challenging but can be achieved using reagents like N-bromosuccinimide in concentrated sulfuric acid, which favors substitution at the C5 position. orgsyn.orggoogle.com For an existing 7-fluoro-isoquinolin-1-ol, the electron-donating nature of the hydroxyl group would activate the benzene ring towards electrophilic substitution, while the fluorine atom would be deactivating. The ultimate position of bromination would depend on the interplay of these directing effects.

Electrophilic Fluorination Methods Using N-Fluorinating Reagents (e.g., Selectfluor)

Electrophilic fluorination is a key method for the introduction of fluorine atoms onto aromatic and heterocyclic rings. Reagents such as N-fluorobenzenesulfonimide (NFSI) and, most notably, Selectfluor (F-TEDA-BF4), are widely used due to their stability, safety, and high reactivity compared to hazardous elemental fluorine. researchgate.netwikipedia.orgref.ac.uk

Selectfluor is an electrophilic fluorinating agent that delivers a fluorine cation (F+) equivalent to a nucleophilic substrate. wikipedia.org The reaction is particularly effective for electron-rich systems like enols, enol ethers, and activated aromatic rings. researchgate.netwikipedia.org The fluorination of 1-hydroxyisoquinolines with Selectfluor has been demonstrated as a viable method. researchgate.netdntb.gov.ua The reaction mechanism is thought to proceed either through an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The use of ionic liquids as a reaction medium can offer a "green" alternative to traditional volatile solvents, allowing for easier product separation and recycling of the reaction medium. rsc.org To synthesize the target molecule, an 8-bromo-isoquinolin-1-ol precursor would be subjected to fluorination with Selectfluor, where the electronic properties of the bromo- and hydroxyl-substituted ring would direct the regioselectivity of the fluorination.

Table 2: Electrophilic Fluorination with Selectfluor

| Substrate Type | Reagent | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones, Keto-amides | Selectfluor® | Safer, lower cost than alternatives | ref.ac.uk |

| Enol ethers, Glycals | Selectfluor® | Effective for nucleophilic alkenes | wikipedia.org |

| Reactive Aromatics | Selectfluor® in Ionic Liquid | Acid-free conditions, recyclable medium | rsc.org |

Deoxyfluorination of Hydroxyl Groups in Isoquinolines (e.g., using SF4)

Deoxyfluorination involves the conversion of a hydroxyl group into a C-F bond. While classic reagents like sulfur tetrafluoride (SF4) are effective, they are highly toxic. Modern reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and more recently developed systems like PhenoFluor and AlkylFluor, offer safer and more selective alternatives. researchgate.netthieme-connect.de

This method is typically applied to aliphatic alcohols, but can also be used for phenols, including those on heterocyclic systems. thieme-connect.deacs.org The reaction often proceeds via an SN2 mechanism, resulting in stereochemical inversion if the alcohol is chiral. thieme-connect.de For phenolic hydroxyls, such as the one in isoquinolin-1-ol, reagents like PhenoFluor have been specifically developed to facilitate the deoxyfluorination of electron-rich aromatic systems that are challenging for traditional nucleophilic aromatic substitution (SNAr) methods. acs.org For instance, isoquinolin-5-ol has been successfully converted to 5-fluoroisoquinoline (B1369514) using PhenoFluor. acs.org This strategy could be envisioned for a precursor dihydroxy-isoquinoline to install one of the halogen atoms, though it is less direct for the synthesis of the final target compound which retains a hydroxyl group.

Novel Synthetic Methodologies and Process Optimization

Continuous Flow Synthesis for Halogenated Isoquinolines

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov It offers significant advantages over traditional batch processing, particularly for hazardous reactions like halogenations. rsc.org The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio enables efficient heat exchange, mitigating the risks associated with highly exothermic processes. rsc.org

The synthesis of halogenated isoquinolines can be made safer and more efficient using flow chemistry. researchgate.net For instance, reactions involving toxic and corrosive reagents like elemental halogens or hydrogen halides can be performed with enhanced safety, as the hazardous materials are generated and consumed in situ within a closed system. rsc.org This technology also allows for easy scaling from laboratory to production quantities and can be integrated into multi-step synthetic sequences without the need for isolating intermediates. nih.govrsc.org The optimization of reaction conditions, such as residence time and flow rate, can lead to improved yields and selectivities in the synthesis of compounds like this compound. nih.gov

Table 3: Advantages of Continuous Flow Synthesis for Halogenations

| Feature | Benefit | Reference |

|---|---|---|

| Precise Control | Improved selectivity and yield | nih.gov |

| Enhanced Safety | Safe handling of toxic/reactive reagents (e.g., X2, HX) | rsc.org |

| Superior Heat Transfer | Control of exothermic reactions | rsc.org |

| Scalability | Straightforward scale-up from lab to production | rsc.org |

Investigation of Reaction Conditions and Solvent Effects

The synthesis of substituted isoquinolines often involves multi-step sequences, and the conditions for each step are critical for achieving the desired product with high yield and purity. The synthesis of related bromo- and fluoro-substituted isoquinolines provides insight into the potential reaction conditions applicable to this compound.

One common strategy for introducing a bromine atom at a specific position on the isoquinoline ring is through electrophilic aromatic substitution. For instance, the bromination of quinolin-8-ol has been achieved using N-Bromosuccinimide (NBS) in chloroform (B151607). chemicalbook.com The reaction is typically initiated at 0 °C and gradually warmed to 40 °C over 18 hours. chemicalbook.com The choice of solvent is crucial; chloroform is a common choice for such bromination reactions. chemicalbook.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). chemicalbook.com

The introduction of a fluorine atom often utilizes different synthetic strategies. Directed ortho-lithiation is a powerful technique for the synthesis of fluorinated aromatic compounds. mdpi.com This method has been successfully applied to the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key intermediate. mdpi.com The reaction typically involves the use of a strong base like butyllithium (B86547) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). mdpi.com

The solvent can also act as a catalyst in some reactions. google.com For the bromination of isoquinoline, acidic solvents like sulfuric acid, hydrochloric acid, or various sulfonic acids have been employed. google.com The reaction temperature is a critical parameter to control selectivity, with a range of -50 °C to 200 °C being possible, though a narrower range of -30 °C to -15 °C is often preferred for specific bromination reactions. google.com

The following table summarizes the reaction conditions investigated for the synthesis of related bromo- and fluoro-substituted isoquinolines, which can inform the synthesis of this compound.

| Reagent | Solvent | Temperature | Time | Product | Yield |

| N-Bromosuccinimide | Chloroform | 0 - 40 °C | 18 h | 7-Bromoquinolin-8-ol | 85% |

| Butyllithium, then DMF | THF | -78 °C to 25 °C | 3 h | 8-Fluoro-3,4-dihydroisoquinoline | 68% |

| Bromine | Acetonitrile (B52724) | 0 °C | 1 day | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | - |

| Bromine | Dichloromethane | Room Temp. | 1 day | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | - |

Data sourced from multiple studies. chemicalbook.commdpi.comacgpubs.org

Optimization of Catalyst Loading and Additives

In many synthetic routes for isoquinoline derivatives, particularly those involving cross-coupling reactions, the catalyst system plays a pivotal role. While direct information on catalyst optimization for this compound is limited, studies on related compounds highlight the importance of this aspect.

Palladium-catalyzed reactions are frequently employed for the synthesis of substituted aromatic and heteroaromatic compounds. For instance, palladium-catalyzed direct C-H bond arylation has been explored, where the catalyst loading is a key variable. researchgate.net Preliminary screenings have shown that even low catalytic loadings can be effective, particularly when combined with techniques like infrared (IR) irradiation. researchgate.net

In the context of bromination, while not strictly a catalytic process in the same vein as cross-coupling, the choice and amount of the brominating agent are critical. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings. chemicalbook.com The stoichiometry of NBS relative to the substrate is a key parameter to control the degree of bromination. For example, in the synthesis of 7-bromoquinolin-8-ol, a slight excess of NBS is used. chemicalbook.com The relative reactivity of different brominating agents has been noted, with N,N-dibromoisocyanuric acid (DBI) being more reactive than NBS, which is in turn more reactive than N,N-dibromo-5,5-dimethylhydantoin (DBH). google.com

The following table outlines catalyst and reagent optimization data from related syntheses.

| Reaction Type | Catalyst/Reagent | Catalyst/Reagent Loading | Conditions | Key Finding |

| Direct C-H Arylation | Palladium | Low catalytic loading | IR irradiation, solvent-free | Reaction is very fast |

| Bromination | N-Bromosuccinimide | 1 mmol substrate : 1 mmol NBS | Chloroform, 0-40°C | Yield of 85% for 7-bromoquinolin-8-ol |

Data sourced from multiple studies. chemicalbook.comresearchgate.net

Large-Scale Synthesis Considerations and Applicability

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. For the synthesis of this compound, scalability would depend on the chosen synthetic route.

Methods that are efficient and sustainable are particularly attractive for large-scale applications. researchgate.net For instance, reactions that can be performed under solvent-free conditions or with reduced reaction times are advantageous. researchgate.net The use of heterogeneous catalysts, such as palladium nanoparticles supported on chitosan, can simplify product purification and catalyst recovery, which are important considerations for industrial processes. researchgate.net

The scale of the reaction can range from grams to kilograms. google.com For the synthesis of bromoisoquinolines, reactions have been successfully conducted on scales ranging from 0.1 g to 500 kg, with a preferred range of 1 g to 50 kg for certain processes. google.com The concentration of the reaction mixture is another important parameter, with a typical range of 0.1 M to 5 M, and a preferred concentration of 0.5-1 M for some bromination reactions. google.com

The choice of reagents and solvents for large-scale synthesis is also influenced by cost and availability. google.com For example, while various brominating agents may be effective, the selection for industrial production often favors those that are commercially available and cost-effective. google.com Similarly, the choice of solvent will take into account not only its chemical properties but also its cost, safety, and environmental impact.

The development of "one-pot" reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve the efficiency of a synthesis and is a desirable feature for large-scale production. google.com

Chemical Reactivity and Derivatization Studies of 8 Bromo 7 Fluoroisoquinolin 1 Ol

Reactivity of the Isoquinoline (B145761) Core

The reactivity of the 8-Bromo-7-fluoroisoquinolin-1-ol core is governed by the interplay of its constituent parts: the electron-rich pyridine (B92270) ring, the benzene (B151609) ring, and the electronic effects of the hydroxyl, bromo, and fluoro substituents. The isoquinolin-1-ol tautomer is generally favored over its isoquinolone form. The collective influence of the substituents dictates the regioselectivity and feasibility of various transformations.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the pyridine nitrogen acts as an electron-withdrawing group, activating the attached benzene ring to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The rate of SNAr reactions is dependent on the nature of the halogen, with the C-F bond typically being more susceptible to cleavage than the C-Br bond in SNAr, provided the ring is sufficiently activated. However, the position of the halogens relative to activating groups is a critical factor. For nucleophilic substitution, reagents like sodium methoxide (B1231860) or potassium tert-butoxide under basic conditions are commonly employed.

Expected Reactivity in SNAr Reactions:

| Position | Halogen | Expected Reactivity | Rationale |

| C7 | Fluorine | Potentially more reactive | The high electronegativity of fluorine can stabilize the Meisenheimer complex. The C-F bond is strong, but in SNAr, the rate-determining step is often the nucleophilic attack, not the leaving group's departure. masterorganicchemistry.com |

| C8 | Bromine | Potentially less reactive | Bromine is a better leaving group but less activating for the initial nucleophilic attack compared to fluorine in some systems. |

Electrophilic Substitution on the Aromatic Rings

Predicted Regioselectivity for Electrophilic Substitution:

| Reagent Type | Potential Position(s) of Substitution | Directing Influence |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C4, C5 | The hydroxyl group strongly directs ortho and para (C2, C4). The C4 position is the most likely site. The halogens and the pyridine ring are deactivating. |

| Halogenating agents (e.g., Br₂/FeBr₃) | C4, C5 | Similar to nitration, the C4 position is electronically favored. Steric hindrance could influence the outcome. |

| Sulfonating agents (e.g., fuming H₂SO₄) | C4, C5 | The reaction is likely to occur at the most activated and sterically accessible position. |

Reactions at the Hydroxyl Group (e.g., Alkylation, Acylation, Etherification)

The hydroxyl group at the C1 position behaves as a phenolic hydroxyl group and can readily undergo a variety of transformations. These reactions are typically straightforward and allow for significant diversification of the core structure.

Common Derivatizations of the Hydroxyl Group:

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halides (e.g., CH₃I), Dialkyl sulfates (e.g., (CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃, NaH) | 1-Alkoxyisoquinoline |

| Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O) in the presence of a base (e.g., Pyridine, Et₃N) | 1-Acyloxyisoquinoline |

| Etherification | Williamson ether synthesis conditions | 1-O-Aryl/Alkyl isoquinoline |

One study on a related xanthine (B1682287) derivative demonstrated the alkylation of a heterocyclic N-H group in the presence of a C8-bromo substituent using α-halogenoacetic esters and a base like potassium carbonate in DMF. researchgate.net Similar conditions are expected to be effective for the O-alkylation of the hydroxyl group in this compound.

Functional Group Transformations of Halogens (Bromine and Fluorine)

The bromine and fluorine atoms on the isoquinoline core are valuable handles for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. Therefore, the C8-Br bond in this compound is the expected site of reaction, leaving the C7-F bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to form biaryl structures.

General Reaction Scheme: this compound + R-B(OH)₂ → 8-Aryl-7-fluoroisoquinolin-1-ol

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing arylamines.

General Reaction Scheme: this compound + R¹R²NH → 8-(R¹R²N)-7-fluoroisoquinolin-1-ol

Typical Buchwald-Hartwig Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Metal-Halogen Exchange Reactions (e.g., Br-Mg exchange)

Metal-halogen exchange is a fundamental reaction for converting an organic halide into an organometallic reagent. wikipedia.org This reaction is typically much faster for bromides and iodides than for chlorides and fluorides. Therefore, selective metal-halogen exchange at the C8-Br position is expected. The resulting organometallic intermediate can then be trapped with various electrophiles.

The reaction is usually performed at low temperatures using organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents (like i-PrMgCl). nih.govtcnj.edu For substrates with acidic protons, such as the hydroxyl group in the target molecule, more than two equivalents of the organometallic reagent are often required to first deprotonate the acidic site before the exchange occurs. nih.gov

General Reaction Scheme and Subsequent Trapping:

this compound + R-Li → 8-Lithio-7-fluoroisoquinolin-1-olate + R-Br

8-Lithio-7-fluoroisoquinolin-1-olate + Electrophile (E⁺) → 8-E-7-fluoroisoquinolin-1-ol

Potential Electrophiles for Trapping:

| Electrophile | Product after Quenching |

| H₂O | 7-Fluoroisoquinolin-1-ol (hydrodehalogenation) |

| CO₂ | 7-Fluoro-1-hydroxyisoquinoline-8-carboxylic acid |

| Aldehydes/Ketones | 8-(α-Hydroxyalkyl)-7-fluoroisoquinolin-1-ol |

| DMF | 7-Fluoro-1-hydroxyisoquinoline-8-carbaldehyde |

A study on bromoheterocycles with acidic protons demonstrated that a combination of i-PrMgCl and n-BuLi can achieve selective bromine-metal exchange under non-cryogenic conditions. nih.gov This method could potentially be applicable to this compound, offering a practical route to C8-functionalized derivatives.

Reduction of Halogen Substituents

The selective reduction of halogen substituents on an aromatic core is a critical transformation in organic synthesis, allowing for the fine-tuning of a molecule's electronic and steric properties. In the context of this compound, the primary challenge lies in achieving selective reduction of the C-Br bond while preserving the more robust C-F bond, or in the hydrogenation of the heterocyclic ring without affecting the halogen atoms.

Research into the hydrogenation of halogenated quinolines has demonstrated that selective reduction is feasible under specific catalytic conditions. For instance, studies using rhenium sulfide (B99878) catalysts (Re₂S₇/C) have shown success in the hydrogenation of the quinoline (B57606) ring system without cleavage of carbon-halogen bonds. digitellinc.com This method is particularly attractive for producing saturated heterocyclic molecules that retain halogen atoms as valuable handles for further functionalization. digitellinc.com While not specifically documented for this compound, the hydrogenation of 8-bromoquinoline (B100496) using this system yields the corresponding 8-bromo-1,2,3,4-tetrahydroquinoline, suggesting a viable pathway for the selective reduction of the isoquinoline ring in the title compound. digitellinc.com

Another pathway for the reduction of the bromo substituent is through hydrodehalogenation, which can occur as a side reaction during palladium-catalyzed cross-coupling processes. wikipedia.org Under certain conditions, designed to favor this pathway, the C-Br bond can be cleaved and replaced with a hydrogen atom, yielding 7-fluoroisoquinolin-1-ol.

Table 1: Illustrative Selective Reduction Reactions on Bromoquinolines

| Starting Material | Catalyst/Conditions | Product | Efficacy |

| 8-Bromoquinoline | Re₂S₇/C, H₂ (30 atm), MeOH, 50°C | 8-Bromo-1,2,3,4-tetrahydroquinoline | Approx. 50% yield digitellinc.com |

| Aryl Bromide | Pd Catalyst, Base, H-donor | Hydrodehalogenated Arene | Side reaction in coupling wikipedia.org |

Synthesis of Analogues and Complex Derivatives

The isoquinoline framework is a privileged structure found in numerous natural products and biologically active compounds. acs.org The synthesis of a diverse library of analogues from a common intermediate is a cornerstone of medicinal chemistry, enabling comprehensive Structure-Reactivity Relationship (SRR) studies. This compound is an ideal starting material for such endeavors, with the C8-bromo substituent serving as a versatile anchor point for introducing a wide array of chemical moieties through cross-coupling reactions. harvard.edu

Preparation of Substituted Isoquinolines for Structure-Reactivity Relationship (SRR) Studies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and they are exceptionally well-suited for modifying the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C8 position of the isoquinoline ring, providing a direct route to a vast array of analogues. organic-chemistry.orgresearchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Product Name | Catalyst System (Example) |

| Phenylboronic acid | 7-Fluoro-8-phenylisoquinolin-1-ol | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| Pyridine-3-boronic acid | 7-Fluoro-8-(pyridin-3-yl)isoquinolin-1-ol | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |

| Cyclopropylboronic acid | 8-Cyclopropyl-7-fluoroisoquinolin-1-ol | Pd(OAc)₂, SPhos, K₃PO₄, Toluene |

| 4-Methoxyphenylboronic acid | 7-Fluoro-8-(4-methoxyphenyl)isoquinolin-1-ol | Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃, THF |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This transformation has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound enables the synthesis of a diverse family of 8-aminoisoquinolinols. The resulting aniline-type derivatives are of significant interest in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical and has evolved through several "generations" to accommodate a wide range of amine coupling partners, from simple alkylamines to complex heterocyclic amines. wikipedia.org

Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Product Name | Catalyst System (Example) |

| Morpholine | 7-Fluoro-8-(morpholin-4-yl)isoquinolin-1-ol | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene |

| Aniline | 7-Fluoro-8-(phenylamino)isoquinolin-1-ol | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane |

| Benzylamine | 8-(Benzylamino)-7-fluoroisoquinolin-1-ol | Pd₂(dba)₃, RuPhos, K₃PO₄, THF |

| Pyrrolidine | 7-Fluoro-8-(pyrrolidin-1-yl)isoquinolin-1-ol | Pd(OAc)₂, BrettPhos, LiHMDS, Toluene |

Fusion Reactions Leading to Polycyclic Systems

The strategic placement of reactive handles on the this compound scaffold allows for its elaboration into more complex, fused polycyclic systems. These reactions typically involve an initial cross-coupling at the C8-bromo position, followed by an intramolecular cyclization event to form a new ring.

One established strategy involves a Sonogashira coupling to introduce a terminal alkyne, which can then undergo cyclization. For example, coupling this compound with an alkyne bearing a pendant nucleophile could lead to subsequent intramolecular addition to the alkyne, forming five- or six-membered heterocyclic rings fused to the isoquinoline core. A similar approach has been used to convert brominated pyridines into azaindole systems. chemrxiv.org

Another powerful method for constructing fused rings is the intramolecular Heck reaction. In this approach, a vinyl or aryl group is first installed at the C8 position via a Suzuki or Stille coupling. Subsequent treatment with a palladium catalyst can induce an intramolecular C-H activation or cyclization onto another position of the isoquinoline ring, such as the C7-position, to generate a rigid, polycyclic aromatic framework. Modern synthetic methods, including transition-metal-catalyzed C-H annulation, provide further pathways to construct fused polycyclic systems from appropriately substituted precursors. bohrium.com

Incorporation into Macrocyclic Structures and Frameworks

Macrocycles are of increasing importance in materials science and drug discovery. The isoquinoline scaffold can be incorporated into these larger ring systems to impart conformational rigidity and specific geometric arrangements.

A direct method for achieving this is through ruthenium-catalyzed C-H/N-H annulation reactions. bohrium.com This strategy has been successfully employed to synthesize macrocyclic isoquinolones by reacting N-methoxybenzamides with bridged diarylacetylenes. bohrium.com By analogy, a suitably derivatized this compound could serve as the foundational piece in a similar annulation strategy, leading to novel macrocyclic frameworks containing the isoquinoline motif.

Alternatively, intermolecular cross-coupling reactions can be adapted for macrocyclization. For example, a "dimerization-cyclization" approach using a double Suzuki-Miyaura coupling could link two molecules of this compound with a bifunctional linker, such as an aryl-diboronic acid. This would result in the formation of a large, C2-symmetric macrocycle, where the isoquinoline units are precisely positioned within the structure.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 8-Bromo-7-fluoroisoquinolin-1-ol, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

The coupling constants (J-values) between adjacent protons would provide critical information about their spatial relationships. For instance, the magnitude of the coupling constant between protons on the pyridine (B92270) ring can help confirm their positions relative to the nitrogen atom and the hydroxyl group. In related quinoline (B57606) structures, such as 7-bromo-8-hydroxyquinoline, the analysis of these couplings is fundamental to confirming the substitution pattern. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | d | J ≈ 6-8 |

| H-4 | 6.5 - 7.0 | d | J ≈ 6-8 |

| H-5 | 7.8 - 8.2 | d | J(H-F) ≈ 8-10 |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a comprehensive map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts of these signals are indicative of their local electronic environment. The carbon atoms directly bonded to the electronegative bromine, fluorine, and oxygen atoms are expected to be significantly deshielded and appear at lower fields (higher ppm values).

For instance, in the related compound 7-Bromo-8-fluoroisoquinoline, basic characterization includes the use of ¹³C NMR to confirm the structure. The carbon signals can be assigned based on their chemical shifts and through correlation with proton signals using 2D NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 120 - 130 |

| C-4a | 125 - 135 |

| C-5 | 115 - 125 (d, J(C-F)) |

| C-6 | 125 - 135 (d, J(C-F)) |

| C-7 | 145 - 155 (d, J(C-F)) |

| C-8 | 100 - 110 (d, J(C-F)) |

Note: This is a predicted data table based on general principles and data from similar compounds. 'd' indicates a doublet due to coupling with fluorine. Actual experimental values and coupling constants may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F spectrum would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the fluorine signal will exhibit coupling to the neighboring protons (H-6 and H-8, if present) and carbon atoms, providing valuable connectivity information. The magnitude of these coupling constants (J(F-H) and J(F-C)) can help to confirm the substitution pattern on the aromatic ring. For many organofluorine compounds, ¹⁹F NMR is a crucial tool for structural verification. organicchemistrydata.org

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the isoquinoline (B145761) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard procedure in the structural elucidation of complex organic molecules. chiralen.com

In-line NMR spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. beilstein-journals.org By flowing the reaction mixture through an NMR spectrometer, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product. beilstein-journals.org This technique could be applied to the synthesis of this compound to optimize reaction conditions, such as temperature, reaction time, and catalyst loading. For example, by monitoring the characteristic signals of the starting materials and the product in real-time, one could determine the reaction kinetics and identify any potential side reactions, leading to improved yield and purity. This method offers significant advantages over traditional offline analysis by providing immediate feedback on the reaction progress. beilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₅BrFNO. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units.

While experimental mass spectra for this compound are not publicly available, predicted mass-to-charge ratios for adducts of a related isomer, 8-bromo-6-fluoroisoquinolin-1-ol, can be found. uni.lu

Table 3: Predicted m/z for Adducts of an Isomer (8-bromo-6-fluoroisoquinolin-1-ol)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 241.96114 |

| [M+Na]⁺ | 263.94308 |

Source: PubChemLite. uni.lu Note: This data is for an isomer and may differ slightly for this compound.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural information. The fragmentation would likely involve the loss of the bromine atom, the fluorine atom, or the hydroxyl group, as well as the cleavage of the isoquinoline ring system. Analysis of these fragment ions would help to corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a synthesized compound by providing its exact molecular mass. For this compound, HRMS is used to measure the mass with high precision, typically to four or five decimal places. This allows for the calculation of the elemental composition and confirmation that the correct product has been formed. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic M and M+2 isotopic pattern, which serves as a clear diagnostic marker for the presence of a single bromine atom in the molecule.

While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass can be calculated, which is the benchmark against which experimental data would be compared.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrFNO |

| Monoisotopic Mass (for ⁷⁹Br) | 240.9560 u |

Note: Data is calculated based on IUPAC atomic weights.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Progress and Product Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique vital for monitoring the progress of chemical reactions and confirming the presence of the final product in a solution. nih.gov In the synthesis of this compound, ESI-MS can be used to detect the mass of the product, often as a protonated molecule [M+H]⁺. The technique is sensitive enough to detect trace amounts of the product, intermediates, and byproducts, providing real-time feedback on the reaction's status.

The characteristic isotopic signature of bromine is also readily observed in ESI-MS, aiding in the identification of bromine-containing species within the complex reaction mixture. nih.gov For the closely related compound 8-bromo-7-fluoroisoquinoline, predicted ESI-MS data highlights the expected adducts that would be observed.

Table 2: Predicted ESI-MS Adducts for the Analogous 8-Bromo-7-fluoroisoquinoline

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

Source: Data is for the related compound 8-bromo-7-fluoroisoquinoline, not this compound. uni.lu

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Solid-State Structural Elucidation of this compound

As of this writing, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Obtaining single crystals of sufficient quality is a prerequisite for this analysis. If such crystals were grown, X-ray diffraction analysis would reveal its solid-state conformation, including the planarity of the isoquinolinone ring system and the spatial orientation of the bromo and fluoro substituents.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without an experimental crystal structure for this compound, specific bond lengths and angles cannot be listed. However, analysis of structurally similar compounds, such as 7-Bromoquinolin-8-ol, provides a reasonable approximation of the geometric parameters that would be expected. researchgate.net X-ray analysis of this analog provides detailed measurements of the core heterocyclic structure.

Table 3: Illustrative Bond Lengths and Angles from the Analogous 7-Bromoquinolin-8-ol

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C7-Br1 | 1.896 (3) Å |

| Bond Length | C8-O1 | 1.357 (4) Å |

| Bond Length | C8-C9 | 1.419 (4) Å |

| Bond Angle | Br1-C7-C6 | 120.3 (2)° |

| Bond Angle | Br1-C7-C8 | 118.8 (2)° |

Note: Data is for the analogous compound 7-Bromoquinolin-8-ol and serves for illustrative purposes only. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound contains several functional groups capable of forming significant intermolecular interactions that dictate its crystal packing. The hydroxyl group (-OH) and the isoquinoline nitrogen atom are classic hydrogen bond donors and acceptors, respectively. It is highly probable that in the solid state, molecules of this compound would form hydrogen-bonded dimers via O—H···N interactions. This is a common structural motif observed in related hydroxyquinoline and isoquinolinone structures, such as in the crystal packing of 7-Bromoquinolin-8-ol, which forms distinct hydrogen-bonded dimers. researchgate.net

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the oxygen or nitrogen atom of a neighboring molecule. Such interactions can play a crucial role in stabilizing the crystal lattice.

Other Advanced Spectroscopic Methods

In addition to mass spectrometry and X-ray crystallography, a complete characterization of this compound would involve other spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to determine the number and connectivity of hydrogen atoms, while ¹³C NMR would identify the carbon skeleton. Crucially, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine atom, which is highly sensitive to its surroundings.

Infrared (IR) Spectroscopy: This technique would be used to identify key functional groups. The presence of a strong absorption band for the C=O (carbonyl) of the lactam and a broad band for the O-H (hydroxyl) group would be expected, confirming the isoquinolin-1-ol structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Mechanistic Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the structural intricacies of this compound. The tautomeric equilibrium between the lactam (isoquinolin-1-one) and lactim (isoquinolin-1-ol) forms can be investigated through the characteristic vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups.

In the solid state or in solution, the position and intensity of the C=O stretching vibration in the IR spectrum can provide insights into intermolecular interactions, such as hydrogen bonding. For related isoquinolinone structures, this band typically appears in the region of 1650-1690 cm⁻¹. The presence of a broad O-H stretching band, usually in the 3200-3600 cm⁻¹ range, would be indicative of the -ol tautomer and any associated hydrogen bonding.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | IR |

| N-H Stretch (lactam) | 3000-3400 | IR |

| C=O Stretch (lactam) | 1650-1690 | IR, Raman |

| C=N Stretch | 1600-1640 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-F Stretch | 1000-1400 | IR |

| C-Br Stretch | 500-650 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, offering valuable information about its conjugation and electronic structure. The isoquinoline ring system is a chromophore that absorbs ultraviolet light, and the positions of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the tautomeric form present.

The presence of the bromine and fluorine atoms, with their respective electron-withdrawing and donating/withdrawing effects, can influence the energy of the π → π* and n → π* transitions. These transitions are characteristic of the aromatic system and the heteroatoms (nitrogen and oxygen). By comparing the UV-Vis spectrum of this compound to that of parent isoquinoline and other substituted derivatives, the electronic effects of the halogens can be quantified. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can further elucidate the nature of the electronic transitions and the ground- and excited-state dipole moments.

| Electronic Transition | Typical Wavelength Range (nm) | Notes |

| π → π | 250-350 | Involving the aromatic system. Position and intensity are sensitive to substitution. |

| n → π | >300 | Weaker transition involving non-bonding electrons on N and O. May be obscured by stronger π → π* bands. |

Chromatographic Techniques (HPLC, GC-FID, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common approach. The retention time of the compound is a key identifier and can be used to distinguish it from starting materials, byproducts, and impurities. A diode-array detector (DAD) can simultaneously provide UV-Vis spectra of the eluting peaks, further confirming their identity.

Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for the analysis of volatile derivatives of this compound, or if the compound itself is sufficiently thermally stable. The flame ionization detector is sensitive to carbon-containing compounds, providing a robust signal for quantification. The choice of the capillary column is critical for achieving good separation from related isomers or impurities.

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for qualitative monitoring of reactions. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of starting material, product, and byproducts can be visualized under UV light or with a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| HPLC | C18 | Acetonitrile/Water | UV-Vis (DAD) | Purity assessment, quantification, reaction monitoring |

| GC-FID | DB-5 (or similar) | Helium (carrier gas) | Flame Ionization | Purity of volatile derivatives, quantification |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV light (254 nm) | Rapid reaction monitoring, qualitative analysis |

Theoretical and Computational Chemistry of 8 Bromo 7 Fluoroisoquinolin 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it a suitable tool for studying medium-sized organic molecules like 8-Bromo-7-fluoroisoquinolin-1-ol.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a reliable description of the electron distribution.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the dipole moment, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| Dipole Moment | ~3.5 D |

| Note: These are hypothetical values based on typical DFT calculations for similar molecules and would require specific calculations for confirmation. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Calculated Molecular Orbital Properties and Reactivity Descriptors

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Chemical Potential (μ) | -4.15 eV |

| Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.67 eV |

| Note: These are hypothetical values and require specific DFT calculations for validation. |

DFT can be used to model reaction mechanisms by locating the transition state structures that connect reactants to products. For this compound, this could involve studying its potential participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the activation energies for different possible pathways, one can predict the most likely reaction products and understand the regioselectivity of the reactions.

While the isoquinoline (B145761) ring system is relatively rigid, conformational flexibility can arise from the rotation of the hydroxyl group. A conformational analysis would involve systematically rotating the O-H bond and calculating the energy at each step to construct a potential energy surface. This landscape reveals the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamic properties that are not captured by static DFT calculations.

MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would allow for the exploration of its conformational space over time. These simulations can reveal how the molecule interacts with its environment and how its conformation fluctuates under thermal motion. This information is particularly valuable for understanding how the molecule might bind to a biological target or self-assemble in solution. The simulations would track the trajectories of all atoms, providing a detailed picture of the molecule's dynamic behavior.

Scientific Data Unavilable for this compound

A thorough search of available scientific literature and computational chemistry databases has revealed a significant lack of specific research and data pertaining to the chemical compound This compound . Consequently, the generation of a detailed article on its theoretical and computational chemistry, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to explore various theoretical aspects of this specific molecule, including:

Solvent Effects on Molecular Structure and Reactivity: No studies were found that computationally model how different solvents would impact the geometry and reactive properties of this compound.

Computational Prediction of Spectroscopic Parameters: There is no available research detailing the theoretical prediction of NMR chemical shifts or the calculation of vibrational frequencies for this compound. A critical component of such research, the correlation of theoretical data with experimental findings, is therefore also absent.

Quantitative Structure-Property Relationship (QSPR) Modeling: The search yielded no QSPR studies focused on this compound. This includes the modeling of reactivity indices and the exploration of how substituents affect its chemical behavior.

While general methodologies for theoretical and computational chemistry, such as Density Functional Theory (DFT) for NMR shift prediction and various QSPR modeling techniques, are well-established, their specific application to this compound has not been documented in the accessible scientific domain. Publicly available chemical databases provide basic predicted properties for related structures like 8-bromo-7-fluoroisoquinoline, but not for the specific "-1-ol" isomer requested.

Without foundational research data, the creation of an accurate and informative scientific article is not possible. The requested data tables, which would form the core of the analysis, cannot be populated without either experimental measurements or computational studies, neither of which are currently available.

Therefore, until research on this compound is conducted and published, a comprehensive theoretical and computational analysis remains an open area for future scientific investigation.

The Advanced Applications and Research Utility of this compound Remain Largely Undocumented in Publicly Available Research

Despite its availability as a chemical entity, a thorough review of scientific literature and patent databases reveals a significant lack of detailed, publicly accessible information regarding the specific applications of This compound in non-clinical fields. While the isoquinoline scaffold and its halogenated derivatives are of considerable interest in various areas of chemical research, the unique combination of bromo and fluoro substituents at the 8 and 7 positions, respectively, of the isoquinolin-1-ol core has not been extensively explored or reported in peer-reviewed publications or patents.

This scarcity of data prevents a detailed discussion of its role as a versatile synthetic intermediate, its application in the synthesis of complex heterocycles or organic molecules, and its potential use as a scaffold for combinatorial chemistry libraries for chemical probes. Similarly, its utility in materials science, such as in the development of organic electronic materials or its integration into polymer architectures, remains speculative without concrete research findings.

Chemical suppliers list this compound, providing basic information such as its CAS number (2411635-24-8) and molecular formula (C₉H₅BrFNO). However, this information is not substantiated by research that details its reactivity, synthetic utility, or material properties.

For context, related but distinct compounds, such as other brominated or fluorinated isoquinoline derivatives, have been documented as key intermediates in the synthesis of pharmacologically active compounds and functional materials. For instance, various bromoisoquinoline derivatives are known to participate in transition-metal catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures. The strategic placement of halogen atoms can significantly influence the electronic properties and reactivity of the isoquinoline ring system, making them valuable building blocks. However, without specific studies on this compound, any discussion of its potential would be purely conjectural and fall outside the scope of a scientifically rigorous article.

Advanced Applications and Research Utility of 8 Bromo 7 Fluoroisoquinolin 1 Ol in Non Clinical Fields

Use in Analytical Chemistry Research

The unique substitution pattern of 8-Bromo-7-fluoroisoquinolin-1-ol, featuring both a bromine and a fluorine atom on the benzene (B151609) ring of the isoquinoline (B145761) core, alongside a hydroxyl group at the 1-position (which exists in tautomeric equilibrium with the isoquinolin-1-one form), suggests a potential for diverse applications in analytical chemistry. Halogen atoms are known to modulate the electronic properties, lipophilicity, and metabolic stability of molecules. Furthermore, the isoquinoline nucleus itself is a versatile scaffold known for its photophysical properties, making it a candidate for the development of fluorescent probes and sensors.

Development of Chemical Probes and Sensors

The isoquinoline scaffold is a key component in a variety of fluorescent molecules. The inherent fluorescence of the isoquinoline ring system can be modulated by the introduction of substituents. In the case of this compound, the electron-withdrawing nature of the fluorine atom and the heavy atom effect of bromine could potentially be exploited in the design of new chemical probes.

For instance, the bromine atom could serve as a reactive handle for further functionalization through cross-coupling reactions, allowing for the attachment of specific recognition moieties for analytes of interest. This could lead to the development of "turn-on" or "turn-off" fluorescent sensors, where the binding of the target analyte causes a measurable change in the fluorescence emission. The fluorine atom, in turn, can influence the photophysical properties, such as the quantum yield and lifetime of the excited state.

While no specific studies on this compound as a chemical probe have been found, research on other substituted isoquinolines demonstrates their potential. For example, various isoquinoline derivatives have been investigated as fluorescent sensors for metal ions, anions, and biologically relevant small molecules. The development of such sensors often relies on principles like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

Hypothetical Sensor Design Based on this compound:

| Target Analyte | Proposed Sensing Mechanism | Role of Substituents |

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Quenching of fluorescence upon coordination with the isoquinoline nitrogen and the hydroxyl/keto group. | The bromo and fluoro groups would modulate the electron density of the aromatic system, potentially fine-tuning the selectivity and sensitivity of the sensor. |

| Specific Anions (e.g., F⁻, CN⁻) | Displacement of the intramolecular hydrogen bond or reaction with a linked recognition unit, leading to a change in fluorescence. | The bromine atom could be a site for attaching a specific anion receptor. |

Reference Standard in Spectroscopic Studies

For a compound to serve as a reliable reference standard in spectroscopic studies, it must be well-characterized, stable, and possess distinct spectral features. While this compound is commercially available with stated purity levels chiralen.com, its comprehensive spectroscopic characterization in the public domain is limited.

In principle, a compound with bromo and fluoro substituents could be a useful reference in nuclear magnetic resonance (NMR) spectroscopy, particularly for ¹⁹F NMR, which is a powerful tool for analyzing fluorinated compounds. The distinct chemical shift of the fluorine atom would be sensitive to its chemical environment.

In mass spectrometry, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) provides a characteristic signature that can aid in the identification of fragments containing this atom. This makes brominated compounds potentially useful as mass calibration standards in high-resolution mass spectrometry.

However, without dedicated studies to establish its stability under various conditions and to fully document its spectral properties (NMR, IR, UV-Vis, Mass Spectrometry), its role as a reference standard remains speculative.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 2411635-24-8 | chiralen.com |

| Molecular Formula | C₉H₅BrFNO | chiralen.com |

| Molecular Weight | 242.04 g/mol | chiralen.com |

| Synonym | 8-bromo-7-fluoro-2H-isoquinolin-1-one | chiralen.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The strategic positioning of the bromo and fluoro substituents on the 8-Bromo-7-fluoroisoquinolin-1-ol backbone opens up a plethora of possibilities for novel catalytic transformations, enabling the synthesis of a diverse array of derivatives.

Asymmetric Synthesis of Chiral Derivatives

The development of enantiomerically pure isoquinoline (B145761) alkaloids and their analogues is a significant endeavor in medicinal chemistry, as chirality often dictates biological activity. acs.orgnih.gov Future research should focus on the asymmetric synthesis of chiral derivatives of this compound. A key approach would be the asymmetric hydrogenation of the isoquinoline core to produce chiral tetrahydroisoquinolines. mdpi.comdicp.ac.cnresearchgate.net This can be achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands. mdpi.comdicp.ac.cn The choice of ligand is critical for achieving high enantioselectivity. chemrxiv.org

For instance, the asymmetric hydrogenation of related isoquinolines has been successfully achieved using chiral phosphine (B1218219) ligands like MeO-biphep. dicp.ac.cn Future studies could explore a range of chiral ligands for the asymmetric hydrogenation of this compound, with the aim of achieving high yields and enantiomeric excesses (ee).

Table 1: Potential Chiral Ligands for Asymmetric Hydrogenation of this compound

| Ligand Type | Specific Example | Potential Advantages |

| Chiral Phosphines | (S)-MeO-BIPHEP | Proven efficacy in isoquinoline hydrogenation |

| Chiral Diamines | (R,R)-TsDPEN | Versatile for transfer hydrogenation |

| Chiral P,N Ligands | (S,S,Ra)-UCD-Phim | Effective in copper-catalyzed reactions |

This table is illustrative and based on successful applications in related systems. dicp.ac.cnnih.gov

Photo-Redox Catalysis in Derivatization

Photo-redox catalysis has emerged as a powerful tool for the functionalization of C-H and C-halogen bonds under mild conditions. rsc.orgnih.govacs.orgthieme-connect.denih.gov The bromine atom at the C8 position of this compound is an ideal handle for photo-redox catalyzed cross-coupling reactions. Future research could explore the use of photoredox catalysts, such as iridium or ruthenium complexes, to activate the C-Br bond for the introduction of various substituents, including alkyl, aryl, and trifluoromethyl groups. acs.org

Furthermore, the direct C-H functionalization of the isoquinoline core, facilitated by photoredox catalysis, presents another exciting avenue. rsc.orgthieme-connect.de This approach could enable the introduction of functional groups at other positions on the molecule, further expanding its chemical diversity. The development of photoredox methods for direct C-F bond functionalization is also a burgeoning area that could be explored for this compound. ubc.ca

Table 2: Potential Photo-Redox Catalyzed Reactions for this compound

| Reaction Type | Catalyst System (Example) | Potential Functionalization |

| C-Br Arylation | [Ir(ppy)2(dtbbpy)]PF6 / Base | Introduction of aryl groups at C8 |

| C-Br Alkylation | Ru(bpy)3Cl2 / Alkyl Silane | Introduction of alkyl groups at C8 |

| C-H Functionalization | Eosin Y / Amine | Direct introduction of functional groups |

This table is illustrative and based on successful applications in related systems. acs.orgacs.org

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netrasayanjournal.co.infrontiersin.orgresearchgate.net

Green Chemistry Principles in Isoquinoline Synthesis

Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or microwave-assisted reactions. researchgate.netfrontiersin.org The atom economy and E-factor of existing synthetic routes should be evaluated and optimized to minimize waste generation. For instance, one-pot multi-component reactions for the synthesis of functionalized isoquinolines represent a green and efficient approach. researchgate.net

Biocatalytic Approaches